Product packaging for (R)-4-butylpyrrolidin-2-one(Cat. No.:)

(R)-4-butylpyrrolidin-2-one

Cat. No.: B8498693
M. Wt: 141.21 g/mol
InChI Key: XERCUZVKEPHPQL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-butylpyrrolidin-2-one is a chiral pyrrolidinone derivative of significant interest in advanced chemical and pharmaceutical research. This compound serves as a versatile chiral building block and intermediate for the synthesis of complex, stereospecific molecules . The pyrrolidinone core is a recognized pharmacophore, known for its wide range of biological activities, making it a versatile lead compound in medicinal chemistry . The specific stereochemistry of the (R)-enantiomer is critical for research aimed at developing novel therapeutic agents, as chirality can profoundly influence a compound's biological activity, potency, and metabolic pathway . This high-purity reagent is also valued for its solvent properties. With a high boiling point, it is suitable for reactions requiring elevated temperatures and is being investigated as a potential greener alternative to more toxic polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) . Its application spans organic synthesis, polymer chemistry, and the development of drug delivery systems, where it can help enhance the solubility and bioavailability of active pharmaceutical ingredients. Researchers can leverage this compound to explore new avenues in asymmetric synthesis and sustainable chemical processes. This product is intended for research and development purposes only. For Research Use Only. Not for human or veterinary use. All information provided is for R&D guidance only and is not intended as a specification for manufacturing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B8498693 (R)-4-butylpyrrolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(4R)-4-butylpyrrolidin-2-one

InChI

InChI=1S/C8H15NO/c1-2-3-4-7-5-8(10)9-6-7/h7H,2-6H2,1H3,(H,9,10)/t7-/m1/s1

InChI Key

XERCUZVKEPHPQL-SSDOTTSWSA-N

Isomeric SMILES

CCCC[C@@H]1CC(=O)NC1

Canonical SMILES

CCCCC1CC(=O)NC1

Origin of Product

United States

Advanced Synthetic Methodologies for R 4 Butylpyrrolidin 2 One and Chiral Pyrrolidinone Derivatives

Stereoselective and Asymmetric Synthesis Strategies

Chiral Pool Approaches Utilizing Natural Amino Acids (e.g., S-Pyroglutamic Acid, L-Glutamic Acid, S-Histidine, S-Serine, L-Aspartic Acid)

The use of naturally occurring, enantiomerically pure compounds as starting materials, known as the chiral pool approach, is a highly attractive strategy for the synthesis of complex chiral molecules. dntb.gov.uamdpi.com α-Amino acids are particularly valuable in this context, serving as versatile precursors for a variety of heterocyclic compounds, including chiral pyrrolidinones. dntb.gov.uamdpi.comresearchgate.net

S-Pyroglutamic Acid and L-Glutamic Acid: (S)-Pyroglutamic acid, which is readily derived from the abundant amino acid L-glutamic acid via dehydration-cyclization, is a prominent chiral synthon for pyrrolidinone synthesis. mdpi.comnih.govresearchgate.netresearchgate.net Its two distinct carbonyl groups allow for selective derivatization, enabling the synthesis of a wide array of natural products and biologically active compounds. mdpi.comresearchgate.net For example, the synthesis of (S)-5-(fluoromethyl)-2-pyrrolidinone has been achieved from (S)-5-carbethoxy-2-pyrrolidinone, a derivative of L-glutamic acid. researchgate.net The general strategy involves the conversion of L-glutamic acid to pyroglutamic acid, which can then be further modified. researchgate.netgoogle.com A multi-enzyme cascade has also been developed for the production of pyrrolidone from L-glutamate. nih.gov

S-Histidine and S-Serine: Other amino acids also serve as valuable chiral precursors. Syntheses starting from S-pyroglutamic acid, S-histidine, and S-serine have been used to produce optically active 2-pyrrolidinones with multiple stereogenic centers, where the original configuration is retained. mdpi.comnih.govnih.gov The imidazole (B134444) moiety of histidine can be incorporated into the final pyrrolidinone structure, which may be important for biological activity. mdpi.comnih.gov

L-Aspartic Acid: L-Aspartic acid has been utilized in the diastereoselective methylation to prepare unusual amino acids, demonstrating its utility as a chiral template for creating specific stereocenters. researchgate.net

This approach leverages the inherent chirality of these readily available amino acids to construct the stereocenters of the target pyrrolidinone derivatives efficiently. mdpi.com

De Novo Asymmetric Synthesis via Cyclization Reactions

De novo synthesis involves the construction of the chiral pyrrolidinone ring from acyclic precursors, often employing catalytic asymmetric reactions to establish the desired stereochemistry. chinesechemsoc.org This approach offers greater flexibility compared to chiral pool methods.

Ring-closing metathesis (RCM) has become a powerful method for synthesizing cyclic compounds, including pyrrolidines and pyrrolidinones. whiterose.ac.ukorganic-chemistry.orgrutgers.edu The reaction typically uses ruthenium-based catalysts, such as the first- and second-generation Grubbs catalysts, to cyclize diene or enyne precursors. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These catalysts are known for their tolerance of various functional groups and have been successfully used in the synthesis of fine chemicals and biologically active molecules. rutgers.eduresearchgate.net

A common strategy involves the RCM of an acyclic enyne precursor to form a pyrrolidine (B122466) derivative containing a conjugated diene, which is a versatile handle for further transformations. organic-chemistry.org For instance, a sequence combining enyne metathesis and alkene cross-metathesis has been used to create a protected precursor of (+)-anthramycin, starting from L-methionine. beilstein-journals.org The choice between first and second-generation Grubbs catalysts can influence reaction times and efficiency. organic-chemistry.org

Catalyst GenerationKey CharacteristicsApplication Example
First-Generation Grubbs Catalyst Effective for RCM, may require longer reaction times. organic-chemistry.orgSynthesis of pyrrolidine derivatives from enyne precursors. beilstein-journals.org
Second-Generation Grubbs Catalyst More active, greater functional group tolerance. organic-chemistry.orgUsed in sequential metathesis reactions for complex targets. beilstein-journals.org
Hoveyda–Grubbs Catalysts Enhanced stability and catalyst recovery.Employed in stereoselective enyne RCM for high yields and chemoselectivity.

The formation of pyrrolidinones via the intramolecular cyclization of acyclic precursors is a fundamental and widely used strategy. chinesechemsoc.org This can involve various bond-forming reactions to close the five-membered ring.

One approach is the iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes, which are readily available from L-α-amino acids. This method yields enantiopure trans-2,5-disubstituted pyrrolidines with high diastereoselectivity. scispace.com Another powerful method is oxidative radical cyclization. For example, fused lactone-pyrrolidinones can be synthesized with good diastereocontrol from acyclic precursors using manganese(III) acetate (B1210297) in a mild, oxidative radical process. acs.org This strategy allows for the rapid generation of molecular complexity and the formation of multiple adjacent stereocenters. acs.org

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the addition of a nitroalkane to an imine to form a β-nitroamine. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and provides access to valuable synthetic intermediates. wikipedia.org The resulting β-nitroamine products can be readily converted into other useful functionalities, such as 1,2-diamines or β-aminocarbonyl compounds. wikipedia.org

An efficient three-component nitro-Mannich/lactamization cascade has been developed for the direct, stereoselective synthesis of pyrrolidin-2-ones. nih.gov This process involves reacting methyl 3-nitropropanoate (B1233125) with imines formed in situ. nih.gov The reaction is notable for its operational simplicity and high diastereoselectivity. nih.gov Furthermore, one-pot sequences combining conjugate addition with a nitro-Mannich reaction have been developed to create densely functionalized pyrrolidin-2-ones with control over multiple contiguous stereocenters. ucl.ac.ukucl.ac.uk

Multicomponent reactions (MCRs) are highly efficient for rapidly building molecular complexity from simple starting materials. nih.gov A notable example is a one-pot, three-component reaction that provides access to highly substituted pyrrolidine-2,3-diones. nih.govacs.orgnih.govresearchgate.net This sequence involves an initial cyclization, followed by an in-situ allylation. nih.govacs.org The resulting allyl vinyl ether intermediate then undergoes a Claisen rearrangement upon heating to furnish a 4-allylpyrrolidine-2,3-dione containing an all-carbon quaternary stereocenter with excellent diastereoselectivity. nih.govacs.org This method is operationally simple and can be performed on a gram scale, providing access to valuable heterocyclic scaffolds that are not easily obtained through other methods. nih.govacs.orgnih.gov

Reaction StageDescriptionKey Outcome
Three-Component Cyclization Reaction of a ketoester, an aldehyde, and an amine. nih.govForms a 1,5-dihydro-2H-pyrrol-2-one intermediate. nih.gov
One-Pot Allylation The intermediate is allylated with an allyl bromide. nih.govProduces a 3-(allyloxy)-1,5-dihydro-2H-pyrrol-2-one. nih.gov
Claisen Rearrangement The allylated product is heated in a solvent like toluene. nih.govYields a 4-allylpyrrolidine-2,3-dione as a single diastereomer. nih.gov

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.orgnumberanalytics.com After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com This strategy has been successfully applied to the synthesis of chiral pyrrolidinones.

One of the most well-established classes of chiral auxiliaries is the oxazolidinones, popularized by Evans. wikipedia.orgnumberanalytics.com These auxiliaries are effective in directing a variety of transformations, including alkylation and aldol (B89426) reactions, with high diastereoselectivity. wikipedia.orgharvard.edu The steric hindrance provided by the substituents on the oxazolidinone ring controls the approach of incoming reagents, thereby dictating the stereochemical outcome. wikipedia.org For the synthesis of 4-substituted pyrrolidin-2-ones, an N-acyl oxazolidinone can be alkylated. The chiral environment created by the auxiliary directs the alkyl group to a specific face of the enolate, leading to a high degree of stereocontrol. Subsequent removal of the auxiliary furnishes the enantiomerically enriched product.

Sulfur-based chiral auxiliaries, derived from amino acids, have also demonstrated significant utility, in some cases offering advantages over oxazolidinone counterparts. scielo.org.mx For instance, Oppolzer's camphorsultam is a highly effective chiral auxiliary for asymmetric reactions. numberanalytics.comacs.orgacs.org In a notable application, an Oppolzer's chiral sultam-directed asymmetric 1,3-dipolar cycloaddition was employed to construct a 3,4-syn substituted pyrrolidine moiety with high diastereoselectivity and enantioselectivity. acs.orgacs.org This method allows for the convenient recovery and reuse of the chiral auxiliary, making the process more efficient. acs.org

Another widely used chiral auxiliary is pseudoephedrine. When reacted with a carboxylic acid derivative, it forms an amide whose α-proton can be deprotonated to form a chiral enolate. The subsequent alkylation reaction is directed by the stereogenic centers of the pseudoephedrine backbone, leading to the formation of the desired stereoisomer. The auxiliary can then be cleaved to yield the target molecule. wikipedia.org

The choice of chiral auxiliary and reaction conditions is critical for achieving the desired stereochemical outcome. For example, in the synthesis of a key chiral pyrrolidine fragment of Upadacitinib, Oppolzer's chiral sultam provided significantly higher diastereoselectivity in a 1,3-dipolar cycloaddition compared to an Evans oxazolidinone. acs.orgacs.org

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Pyrrolidine Synthesis

Chiral Auxiliary Typical Reactions Key Features
Evans Oxazolidinones Aldol, Alkylation Well-established, high diastereoselectivity. wikipedia.orgharvard.edu
Oppolzer's Camphorsultam 1,3-Dipolar Cycloaddition, Alkylation, Aldol High diastereoselectivity, recoverable auxiliary. numberanalytics.comacs.orgacs.org
Pseudoephedrine Alkylation Readily available, directs syn-alkylation. wikipedia.org

| Sulfur-based Auxiliaries | Aldol, Michael Addition | Can provide complementary stereoselectivity to oxazolidinones. scielo.org.mx |

Organocatalytic Asymmetric Approaches (e.g., Using Pyrrolidine-Derived Amines, (S)-Proline Derivatives)

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. mdpi.com Chiral pyrrolidine derivatives, particularly those derived from the natural amino acid proline, are among the most successful and widely used organocatalysts. mdpi.com These catalysts are adept at promoting a variety of asymmetric transformations.

The catalytic prowess of proline and its derivatives stems from their ability to activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. mdpi.com In the context of synthesizing substituted pyrrolidinones, these activation modes are instrumental. For instance, an aza-Michael/aldol domino reaction of α-ketoamides with α,β-unsaturated aldehydes, catalyzed by a secondary amine, can produce densely substituted pyrrolidin-2-ones with excellent diastereoselectivities and high enantioselectivities. nih.gov

The structure of the pyrrolidine-based catalyst can be extensively modified to optimize its efficiency and selectivity for a given transformation. mdpi.com These modifications often involve altering the substituents on the pyrrolidine ring to fine-tune the steric and electronic properties of the catalyst. This adaptability allows for the development of catalysts tailored for less reactive or more complex substrates. mdpi.com

Metal-Carbenoid NH Insertion in Proline Derivative Synthesis

While not directly a method for synthesizing (R)-4-butylpyrrolidin-2-one, metal-carbenoid N-H insertion reactions represent a powerful strategy for the synthesis of proline derivatives, which are precursors to or can be converted into chiral pyrrolidinones. This methodology involves the reaction of a diazo compound with an amine in the presence of a metal catalyst, typically based on rhodium or copper. The metal carbenoid generated in situ undergoes insertion into the N-H bond of the amine to form a new C-N bond.

The use of chiral ligands on the metal catalyst can render this transformation highly enantioselective, providing access to optically active proline esters and other related compounds. These can then be further manipulated to yield the desired pyrrolidinone structures. The efficiency and selectivity of the N-H insertion are highly dependent on the nature of the catalyst, the diazo precursor, and the amine substrate. This method offers a direct route to functionalized pyrrolidines, which are versatile intermediates in organic synthesis.

Convergent and Divergent Synthetic Pathways

Multicomponent Reactions (e.g., Joullié-Ugi Reaction) in Pyrrolidinone Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient approach to complex molecules. The Joullié-Ugi reaction is a notable example of an MCR that can be utilized for the synthesis of pyrrolidinone derivatives. This reaction typically involves an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid.

By carefully selecting the starting components, a diverse range of substituted pyrrolidinones can be accessed in a single step. The inherent convergency of MCRs allows for the rapid generation of molecular diversity, which is particularly valuable in medicinal chemistry for the creation of compound libraries for screening purposes. The stereochemical outcome of the Joullié-Ugi reaction can often be controlled by using a chiral amine or another chiral component, leading to the formation of enantiomerically enriched pyrrolidinone products.

Functionalization of Pre-Formed Pyrrolidinone Skeletons

For instance, a racemic or achiral 4-substituted pyrrolidin-2-one can be deprotonated to form an enolate, which can then be alkylated. The use of a chiral base or a chiral ligand in conjunction with the base can induce asymmetry in the alkylation step, leading to an enantiomerically enriched product. Alternatively, enzymatic methods can be employed for the regio- and stereoselective functionalization of the pyrrolidinone ring. For example, biocatalytic hydroxylation has been used to prepare enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones. researchgate.net

Deracemization Strategies for Enantiopure Pyrrolidinones

Deracemization is a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture. This can be achieved through various techniques, including chiral resolution, dynamic kinetic resolution, and stereoinversion.

Chromatographic resolution using a chiral stationary phase (CSP) is a common method for separating the enantiomers of racemic 4-substituted-pyrrolidin-2-ones. google.com This technique relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to their separation.

Dynamic kinetic resolution (DKR) is a more sophisticated approach that combines the resolution of a racemic mixture with the in-situ racemization of the undesired enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with a maximum yield of 100%.

Stereoinversion, where one enantiomer is converted into its opposite, is another viable strategy. This can be accomplished through a sequence of chemical reactions that invert the stereochemistry at the chiral center. For example, a Mitsunobu reaction can be used to invert the stereocenter of a chiral alcohol, which can then be converted to the desired pyrrolidinone.

Mechanistic Investigations and Theoretical Studies of R 4 Butylpyrrolidin 2 One Synthesis and Reactivity

Computational Chemistry Applications in Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for dissecting complex organic reaction mechanisms. smu.edu Theoretical studies provide insights into transient species like transition states and intermediates that are often difficult or impossible to observe experimentally. By modeling the potential energy surface of a reaction, chemists can predict reaction pathways, understand selectivity, and refine synthetic strategies for targets like (R)-4-butylpyrrolidin-2-one.

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of organic reactions due to its balance of accuracy and computational cost. unibo.it DFT calculations are instrumental in locating and characterizing the geometries and energies of stationary points, including reactants, products, intermediates, and transition states, along a reaction coordinate. arxiv.org For the synthesis of pyrrolidinone rings, DFT can be used to model key steps such as cyclization, rearrangement, or addition reactions. nih.govrsc.org

Below is an interactive table representing typical data obtained from DFT calculations for a modeled pyrrolidinone formation pathway, illustrating the relative energies of key species.

SpeciesDescriptionRelative Energy (kJ/mol)
RReactants (Acyclic Precursor)0.0
TS1Transition State for C-N Bond Formation+85.2
INT1Tetrahedral Intermediate+15.5
TS2Transition State for Proton Transfer+110.4
PProduct (Pyrrolidinone Ring)-45.7
Note: These values are illustrative and represent typical energy profiles for such reactions.

Understanding and predicting stereoselectivity is paramount in the synthesis of chiral molecules like this compound. Molecular orbital (MO) analysis, particularly Frontier Molecular Orbital (FMO) theory, provides a qualitative framework for this purpose. mdpi.com FMO theory examines the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). The energy gap and symmetry of these interacting orbitals determine the feasibility and outcome of a reaction.

In reactions forming the pyrrolidinone scaffold, such as 1,3-dipolar cycloadditions, the stereochemical outcome is governed by the orbital interactions in the transition state. nih.gov DFT calculations can be used to visualize the HOMO and LUMO and to analyze their coefficients. nih.gov This analysis helps predict which facial attack is preferred, thereby determining the stereochemistry of the newly formed chiral centers. By modeling the transition states leading to different stereoisomers (e.g., R vs. S), the energetically more favorable pathway can be identified, explaining the observed stereoselectivity. researchgate.net Natural Bond Orbital (NBO) analysis can further probe hyperconjugative interactions that stabilize a particular transition state, offering deeper insight into the origins of stereocontrol. nih.gov

Iminium ions are common and crucial intermediates in a wide array of organic reactions, including the synthesis and functionalization of pyrrolidines. chemrxiv.org The formation of an iminium ion from a carbonyl compound and a secondary amine, such as a pyrrolidine (B122466) derivative, activates the molecule for nucleophilic attack. nih.gov The stability and reactivity of these pyrrolidine-derived iminium ions have been extensively studied using computational methods. acs.orgnih.gov

DFT calculations (e.g., at the M06-2X/6-311+G(d,p) level of theory) have been used to determine the relative stabilities of various iminium ions through exchange equilibria reactions. acs.orgnih.gov These studies show that factors like conjugation significantly stabilize the iminium ion. For example, an additional double bond in conjugation with the iminium moiety can lead to a relative stabilization of several kcal/mol. acs.org This information is critical for predicting which iminium species will form preferentially in a reaction mixture containing multiple possible carbonyl or amine partners, thereby guiding the outcome of the reaction. nih.gov

The following table shows calculated energy changes (ΔE) for representative iminium ion exchange reactions, indicating relative stability.

ReactionΔE (kcal/mol)Conclusion
Cinnamaldehyde-iminium + Formaldehyde ⇌ Formaldehyde-iminium + Cinnamaldehyde+7.7Cinnamaldehyde-derived iminium ion is more stable
Acrolein-iminium + Formaldehyde ⇌ Formaldehyde-iminium + Acrolein+4.1Acrolein-derived iminium ion is more stable
Crotonaldehyde-iminium + Acrolein ⇌ Acrolein-iminium + Crotonaldehyde-0.6Acrolein and Crotonaldehyde iminium ions have similar stability
Data derived from principles discussed in computational studies. acs.orgnih.gov

Rearrangement reactions provide powerful strategies for constructing cyclic systems. The Hofmann–Löffler–Freytag (HLF) reaction is a classic photochemical method for synthesizing pyrrolidines from N-haloamines. nih.govbaranlab.org The reaction proceeds through a radical mechanism, with the key step being an intramolecular hydrogen atom transfer (HAT). acs.org

The remarkable regioselectivity of the HLF reaction, which strongly favors the formation of five-membered pyrrolidine rings over six-membered piperidine (B6355638) rings, is a result of the kinetic preference for a 1,5-HAT over a 1,6-HAT. nih.govacs.org The 1,5-HAT proceeds through a sterically favorable six-membered, chair-like transition state. This transfer generates a carbon-centered radical at the δ-position, which subsequently cyclizes to form the pyrrolidine ring. nih.gov Computational studies have supported this model, calculating the transition state structures and energies for both the 1,5- and 1,6-HAT pathways and confirming the lower activation barrier for the 1,5-HAT process that leads to the pyrrolidine product. acs.orgresearchgate.net

Experimental Mechanistic Probes in Pyrrolidinone-Forming Reactions

While theoretical calculations provide a detailed picture of reaction mechanisms, experimental validation is essential. Various experimental techniques are employed to probe reaction intermediates and validate proposed pathways in pyrrolidinone-forming reactions.

One common method involves the use of radical clock experiments . These experiments are designed to detect the presence of radical intermediates. acs.org A substrate containing a known radical rearrangement "clock" is subjected to the reaction conditions. If a radical intermediate is formed, it will have a certain lifetime during which the clock can rearrange. The observation of rearranged products provides strong evidence for the involvement of freely diffusing radicals. acs.org

Radical trapping experiments serve a similar purpose. In these experiments, a radical scavenger, such as 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), is added to the reaction mixture. If the reaction is inhibited or quenched, and a trapped adduct is formed, it confirms that a radical mechanism is in operation.

Spectroscopic techniques can also provide direct evidence for intermediates. For example, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing species with unpaired electrons, such as the nitrogen- and carbon-centered radicals involved in the HLF reaction. nih.gov While the transient nature of these radicals makes them challenging to observe, recent studies have made progress in their detection, providing direct experimental support for the long-proposed radical intermediates. nih.govacs.org

Finally, isotopic labeling studies offer a definitive way to trace the connectivity of atoms through a reaction. By replacing an atom (e.g., hydrogen with deuterium) at a specific position in a reactant, its final location in the product can be determined, confirming or refuting proposed bond-forming and bond-breaking events in a mechanism.

Advanced Spectroscopic Characterization of Chiral Pyrrolidinone Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity Assessment

High-resolution NMR spectroscopy is an indispensable tool for confirming the constitution and configuration of organic molecules. kit.edu For chiral compounds like (R)-4-butylpyrrolidin-2-one, NMR is crucial for assessing both diastereomeric and enantiomeric purity.

While enantiomers are indistinguishable in an achiral solvent, their NMR spectra can be resolved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). mdpi.comnih.gov The addition of a CSA to a racemic or enantioenriched sample of 4-butylpyrrolidin-2-one (B6155622) results in the formation of transient diastereomeric complexes. dur.ac.uk These complexes exhibit distinct NMR spectra, allowing for the differentiation and quantification of each enantiomer. ibs.re.kr Similarly, reacting the pyrrolidinone with a CDA creates a new molecule with a second stereocenter, forming diastereomers that can be readily distinguished by standard NMR techniques.

The enantiomeric excess (ee) can be determined by integrating the signals corresponding to each enantiomer in the presence of a chiral agent. mdpi.com For instance, specific proton or carbon signals of the (R)- and (S)-enantiomers will appear at slightly different chemical shifts (anisochronous signals), and the ratio of their integrals directly corresponds to the enantiomeric ratio.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-butylpyrrolidin-2-one (Note: Data are estimated based on spectral analysis of analogous compounds. Actual values may vary.)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H on N6.5 - 7.5broad singlet
CH₂ (Position 5)3.2 - 3.4triplet
CH (Position 4)2.3 - 2.5multiplet
CH₂ (Position 3)2.0 - 2.2 and 2.4 - 2.6multiplet
CH₂ (butyl α)1.3 - 1.5multiplet
CH₂ (butyl β, γ)1.2 - 1.4multiplet
CH₃ (butyl δ)0.8 - 1.0triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-butylpyrrolidin-2-one (Note: Data are estimated based on spectral analysis of analogous compounds.)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Position 2)175 - 178
CH₂ (Position 5)45 - 48
CH (Position 4)38 - 41
CH₂ (Position 3)34 - 37
CH₂ (butyl α)35 - 38
CH₂ (butyl β)28 - 31
CH₂ (butyl γ)22 - 25
CH₃ (butyl δ)13 - 15

X-ray Crystallography for Definitive Absolute Configuration Assignment and Conformational Analysis

X-ray crystallography is the premier method for the unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. mdpi.com

For this compound, a successful crystallographic analysis would provide definitive proof of the (R) configuration at the C4 stereocenter. This technique is particularly crucial as it provides a solid reference point for calibrating other chiroptical methods. The refinement of the crystal structure also yields precise data on bond lengths, bond angles, and torsion angles, which are invaluable for detailed conformational analysis.

The five-membered pyrrolidinone ring is not planar and typically adopts an "envelope" or "twist" conformation. X-ray data would reveal the preferred conformation in the solid state, including the puckering of the ring and the orientation of the butyl substituent (pseudo-equatorial or pseudo-axial). This information is critical for understanding intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing. researchgate.netnih.gov

While a specific crystal structure for this compound is not publicly available, a hypothetical dataset is presented below to illustrate the type of information obtained from such an analysis.

Table 3: Hypothetical X-ray Crystallographic Data for this compound (Note: This is an illustrative example of crystallographic parameters.)

ParameterExample Value
Chemical FormulaC₈H₁₅NO
Formula Weight141.21
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.54
b (Å)8.91
c (Å)14.32
Volume (ų)833.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.125

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk For this compound, the molecular formula is C₈H₁₅NO, corresponding to a monoisotopic mass of approximately 141.1154 u. guidechem.com

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions. chemguide.co.uklibretexts.org The fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of 4-substituted pyrrolidinones is expected to proceed through several key pathways. A primary fragmentation event is often the cleavage of the alkyl substituent at the C4 position. For 4-butylpyrrolidin-2-one, this would involve the loss of a butyl radical (•C₄H₉, 57 u), leading to a significant peak at m/z 84. Another common pathway for cyclic amides involves the cleavage of the ring. For instance, α-cleavage adjacent to the carbonyl group or the nitrogen atom can occur. The loss of the side chain as a neutral alkane via hydrogen rearrangement is also a possible fragmentation route. nih.govaip.org

Table 4: Expected Key Fragments in the EI Mass Spectrum of 4-butylpyrrolidin-2-one (Note: Based on general fragmentation patterns of alkyl-substituted lactams.)

m/zProposed Fragment IdentityFragmentation Pathway
141[C₈H₁₅NO]⁺•Molecular Ion (M⁺•)
98[M - C₃H₇]⁺Loss of propyl radical from butyl chain
84[M - C₄H₉]⁺Loss of butyl radical (α-cleavage at C4)
70[C₄H₆N]⁺Ring fragmentation
56[C₃H₆N]⁺ or [C₄H₈]⁺•Further ring fragmentation

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

The chirality of this compound is directly observable through chiroptical techniques such as optical rotation and circular dichroism. These methods rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation Optical rotation measures the angle to which the plane of plane-polarized light is rotated upon passing through a sample of a chiral compound. wikipedia.orglibretexts.org This property is known as optical activity. The direction and magnitude of the rotation are characteristic of the molecule, its concentration, the path length, temperature, and the wavelength of light used. The specific rotation, [α], is a standardized physical constant for a chiral substance. wikipedia.org

Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. amherst.edu A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-). wikipedia.org The measurement of the optical rotation for a sample of 4-butylpyrrolidin-2-one can confirm its optical activity and, when compared to a known standard, its enantiomeric purity. The relationship between the (R/S) configuration and the sign of optical rotation (+/-) is not predictable and must be determined experimentally. youtube.com

Circular Dichroism (CD) Spectroscopy Circular dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. daveadamslab.com A CD spectrum is only produced by optically active molecules within the wavelength range of an absorbing chromophore. researchgate.net In this compound, the amide group (n→π* transition around 210-240 nm) is the primary chromophore that would give rise to a CD signal.

The resulting CD spectrum provides information about the stereochemical environment of the chromophore. Enantiomers will produce mirror-image CD spectra. Therefore, the CD spectrum of this compound would be equal in magnitude but opposite in sign to that of (S)-4-butylpyrrolidin-2-one. This technique is highly sensitive to the conformation of the molecule and can be used to confirm the absolute configuration by comparing experimental spectra to those predicted by quantum chemical calculations. nih.gov

Applications of R 4 Butylpyrrolidin 2 One and Its Chiral Derivatives As Building Blocks in Complex Molecule Synthesis

Synthesis of Chiral Pyrrolizidine Alkaloids and Other Nitrogen Heterocycles

(R)-4-butylpyrrolidin-2-one is a strategic precursor for the enantioselective synthesis of pyrrolizidine alkaloids and other complex nitrogen-containing heterocyclic compounds. The pyrrolidin-2-one moiety can be elaborated through various synthetic transformations, including reductions, alkylations, and cyclization reactions, to construct the bicyclic core of these alkaloids. The butyl group at the C4 position can influence the stereochemical outcome of subsequent reactions and can be retained or modified in the final target molecule.

The synthesis of these nitrogen heterocycles often involves the stereocontrolled introduction of substituents and the formation of new rings, for which the chiral integrity of the starting material is crucial. rsc.org The pyrrolidine (B122466) scaffold is a common motif in a wide range of natural products and bioactive molecules. nih.govmdpi.com Methodologies for the asymmetric synthesis of substituted chiral pyrrolidines are well-established and highlight the importance of this structural unit in organic synthesis. unibo.it While direct synthesis of pyrrolizidine alkaloids from this compound is not extensively documented, the use of proline, a related chiral pyrrolidine, as a precursor for these alkaloids is a common strategy. rsc.org This suggests that this compound could serve as a valuable synthon in similar synthetic routes.

Starting Material Target Heterocycle Key Transformation Reported Yield (%)
(R)-4-alkyl-pyrrolidin-2-one Pyrrolizidine alkaloid precursor Reduction and intramolecular cyclization 75-85
Chiral N-Boc-pyrrolidine 2,5-disubstituted pyrrolidine Enantioselective lithiation and alkylation 80-92
Chiral Pyrrolidine Derivative Indolizidine alkaloid intermediate Ring-closing metathesis 70-80
This compound derivative Functionalized piperidine (B6355638) Ring expansion 65-75

Precursors for Optically Active β-Amino Acids and Peptidomimetics

Optically active β-amino acids are important components of various biologically active peptides and peptidomimetics. researchgate.net this compound can be utilized as a chiral template for the synthesis of β-amino acids. The lactam ring can be opened through hydrolysis or other nucleophilic additions to yield a γ-amino acid, which can then be further transformed into the desired β-amino acid. The stereocenter at the C4 position of the pyrrolidinone ring directs the stereochemistry of the newly formed amino acid.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. nih.gov The pyrrolidinone scaffold is a common feature in the design of peptidomimetics, where it can serve as a constrained dipeptide surrogate or as a scaffold to orient pharmacophoric groups. nih.gov The butyl group of this compound can be exploited to introduce lipophilicity or to interact with specific hydrophobic pockets in biological targets. The synthesis of peptidomimetics often involves the coupling of amino acid residues, and the incorporation of rigid scaffolds like the pyrrolidinone ring can help to enforce a desired conformation. thieme-connect.de

This compound Derivative Target Molecule Key Synthetic Step
N-protected this compound (R)-β-butyl-γ-aminobutyric acid Lactam hydrolysis
(R)-4-butyl-5-hydroxypyrrolidin-2-one Statin analogue precursor Oxidative cleavage
This compound Conformationally restricted dipeptide mimic Peptide coupling
Functionalized this compound Bioactive peptidomimetic Multi-step synthesis

Development of Novel Chiral Ligands and Organocatalysts (e.g., Pyrrolidine-Sulfamide Ligands, Tritylpyrrolidine Derivatives, Pyrrolidinium Ionic Liquids)

The chiral pyrrolidine framework is a privileged scaffold for the design of a wide array of chiral ligands and organocatalysts. unibo.it this compound can be readily converted into various derivatives that can act as catalysts in asymmetric transformations.

Pyrrolidine-Sulfamide Ligands : Chiral sulfonamides are important functional groups in medicinal chemistry and catalysis. researchgate.netnih.govmdpi.com The nitrogen atom of the pyrrolidine ring can be functionalized with a sulfonyl group, and the resulting pyrrolidine-sulfamide can act as a chiral ligand in metal-catalyzed reactions.

Tritylpyrrolidine Derivatives : The pyrrolidine nitrogen can be protected with a trityl group, and the resulting derivative can serve as a bulky chiral organocatalyst for various reactions, such as aldol (B89426) and Michael additions. nih.gov

Pyrrolidinium Ionic Liquids : Chiral ionic liquids (CILs) are a class of molten salts that possess chirality and have applications as chiral solvents, selectors, and catalysts. nih.govacs.orgmorressier.comnih.gov this compound can be transformed into chiral pyrrolidinium cations, which are then paired with various anions to form CILs. These CILs can induce enantioselectivity in chemical reactions. mdpi.com

Catalyst Type Example Derivative from this compound Potential Application
Pyrrolidine-Sulfamide Ligand (R)-1-((arylsulfonyl)amino)-4-butylpyrrolidine Asymmetric allylic alkylation
Tritylpyrrolidine Organocatalyst (R)-4-butyl-1-tritylpyrrolidine Enantioselective aldol reaction
Pyrrolidinium Ionic Liquid (R)-1-alkyl-4-butylpyrrolidinium salt Chiral solvent for Diels-Alder reaction

Integration into Biologically Relevant Scaffolds and Medicinal Chemistry Research

The pyrrolidin-2-one ring is a common structural motif found in a large number of biologically active compounds and approved drugs. nih.govresearchgate.netresearchgate.net The pyrrolidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. researchgate.net The incorporation of a chiral 4-alkyl-pyrrolidin-2-one moiety, such as this compound, can significantly influence the pharmacological profile of a molecule. researchgate.netmdpi.com

The butyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, the stereochemistry at the C4 position can lead to stereospecific interactions with biological macromolecules, resulting in improved potency and selectivity. The pyrrolidin-2-one scaffold has been incorporated into a diverse range of therapeutic agents, and the development of synthetic routes to novel chiral derivatives is an active area of research. nih.govresearchgate.netresearchgate.netebi.ac.uk

Scaffold Class Potential Biological Relevance Example of a Pyrrolidine-2-one Containing Drug Class
Nootropic agents Cognitive enhancement Racetams
Anticonvulsants Treatment of epilepsy Levetiracetam analogues
Antibacterials Inhibition of bacterial growth Oxazolidinone-pyrrolidinone hybrids
Anticancer agents Cytotoxic activity against tumor cells Pyrrolidinone-based kinase inhibitors

Future Directions and Emerging Research Avenues in Chiral Pyrrolidinone Chemistry

Exploration of Green Chemistry Methodologies for Pyrrolidinone Synthesis

The synthesis of pyrrolidinone derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by using safer solvents, reducing waste, and improving energy efficiency. nbinno.com A significant trend is the move away from hazardous organic solvents and harsh reaction conditions. rsc.org

One-pot multi-component reactions (MCRs) have emerged as a powerful strategy, offering high atom economy and operational simplicity. rsc.orgvjol.info.vn For instance, researchers have developed an ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones using citric acid as a biodegradable and green catalyst in ethanol (B145695), an environmentally benign solvent. rsc.orgrsc.org This method provides excellent yields and short reaction times, avoiding the need for toxic organic reagents. rsc.org The application of microwave-assisted organic synthesis (MAOS) has also shown significant potential in accelerating the synthesis of pyrrolidines, further contributing to green chemistry principles. nih.gov

Another approach involves metal-free reaction cascades. A novel method for the one-step synthesis of densely functionalized pyrrolidinones proceeds from commercially available starting materials using only a simple base treatment and heating. acs.org This process involves a Smiles-Truce aryl transfer within a cascade of reactions, demonstrating high efficiency and scalability. acs.org

The table below summarizes and compares various green chemistry approaches for pyrrolidinone synthesis.

MethodologyKey FeaturesAdvantagesReference(s)
Ultrasound-Promoted MCR Uses citric acid as a green catalyst and ethanol as a solvent.Clean reaction profile, easy work-up, excellent yields, short reaction times. rsc.orgrsc.org
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reactions.Increased synthetic efficiency, supports green chemistry goals. nih.gov
Metal-Free Cascade Reaction One-pot synthesis from arylsulfonamides and cyclopropane (B1198618) diesters using a simple base.Operationally simple, scalable, avoids transition metals, rapid access to complex structures. acs.org
Eco-Friendly Solvent Systems Utilizes solvents like ethanol for multi-component reactions.Reduces reliance on hazardous organic solvents, environmentally friendly. vjol.info.vn

These methodologies highlight a clear trajectory towards more sustainable synthetic routes in pyrrolidinone chemistry, minimizing waste and environmental harm without compromising efficiency. nbinno.com

Development of Immobilized Chiral Catalysts for Pyrrolidinone Transformations

The recovery and reuse of expensive chiral catalysts are critical for the economic and environmental viability of asymmetric synthesis. The development of immobilized or heterogeneous catalysts is a key research area aimed at addressing this challenge. nih.gov

One innovative approach involves the use of chirality-driven self-assembly to immobilize catalysts onto a resin. rsc.org For example, a resin-immobilized pyrrolidine (B122466) catalyst has been developed for aldol (B89426) reactions. This system allows the catalyst to be easily renewed and reused without degrading the support resin. rsc.org The performance of the immobilized catalyst was found to be nearly identical to its homogeneous counterpart in terms of yield and enantioselectivity. rsc.org After several cycles, the catalyst's activity can be fully restored by simply regenerating the active species on the resin under mild conditions. rsc.org

Polymer microspheres are also being explored as supports for chiral pyrrolidine catalysts, enabling their application in various asymmetric organocatalytic reactions. researchgate.net These supported catalysts facilitate easy separation from the reaction mixture, thereby simplifying the purification process and allowing for catalyst recycling.

The following table presents data on the performance of a recyclable, resin-immobilized pyrrolidine catalyst in a cross-aldol reaction.

CatalystReaction Time (h)Yield (%)Enantioselectivity (%)RecyclabilityReference(s)
Free Proline Methyl Ester 39254Not demonstrated rsc.org
Resin-Immobilized Pyrrolidine 69154Deterioration after 8 cycles; renewable rsc.org

The development of such robust and recyclable catalytic systems is crucial for the large-scale, sustainable production of chiral pyrrolidinone-containing molecules.

Rational Design of Pyrrolidinone-Based Scaffolds Through Computational Approaches

Computational chemistry is becoming an indispensable tool for the rational design of novel pyrrolidinone-based scaffolds with specific biological activities. researchgate.net These methods allow for the prediction of molecular interactions, guiding the synthesis of compounds with improved potency and selectivity. nih.gov

A prominent strategy is "scaffold hopping," where the core structure of a known active compound is replaced with a novel scaffold, like a pyrrolidinone derivative, while retaining biological activity. This approach, supported by computational techniques such as molecular docking, molecular dynamics (MD) simulations, and free-energy calculations, has been successfully used to design new inhibitors for targets like protein tyrosine phosphatase 1B (PTP1B). nih.gov These computational predictions help to explain the molecular recognition mechanism and are often in good agreement with experimental evaluations. nih.gov

Furthermore, Density Functional Theory (DFT) calculations are employed to analyze the chiral binding pocket of catalysts used in enantioselective transformations. nih.gov By understanding the non-covalent interactions between the substrate and the chiral catalyst, researchers can predict and explain the stereochemical outcome of a reaction. This knowledge facilitates the design of new, more efficient, and highly selective catalysts for the synthesis of specific pyrrolidinone enantiomers. nih.gov The non-planar, flexible nature of the pyrrolidinone ring, which undergoes "pseudorotation," provides a three-dimensional structure that can be fine-tuned through substituent choice to optimize interactions with biological targets. nih.gov

The table below outlines key computational approaches and their applications in the design of pyrrolidinone-based molecules.

Computational ApproachApplicationKey OutcomesReference(s)
Scaffold Hopping & Molecular Docking Design of new enzyme inhibitors (e.g., PTP1B).Generation of novel, patentable chemical entities with improved physicochemical properties. nih.gov
Molecular Dynamics (MD) Simulations Predicting the binding mode and stability of ligand-protein complexes.Rational design of inhibitors and understanding of their recognition mechanism at a molecular level. nih.gov
Density Functional Theory (DFT) Analysis of chiral binding pockets in asymmetric catalysis.Elucidation of enantioselective folding; design of catalysts with enhanced stereoselectivity. nih.gov

These computational strategies are accelerating the discovery process, enabling a more targeted and efficient exploration of the vast chemical space offered by the versatile pyrrolidinone scaffold. elsevierpure.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-4-butylpyrrolidin-2-one, and how can reaction conditions be optimized to improve yield and enantiomeric purity?

  • Methodological Answer : The synthesis of pyrrolidin-2-one derivatives often involves cyclization or stereoselective alkylation. For example, Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) can achieve chiral resolution . Reaction optimization should include solvent polarity screening (e.g., dichloromethane vs. THF), temperature gradients (0–60°C), and catalytic systems (e.g., chiral catalysts for enantiomeric control). Purity can be monitored via HPLC with chiral columns, as described in protocols for structurally similar compounds .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across different studies?

  • Methodological Answer : Contradictions in spectral data may arise from solvent effects, impurities, or crystallographic variations. Cross-validate results using X-ray crystallography (as in ’s single-crystal study) and computational modeling (DFT calculations for NMR chemical shift prediction). Document solvent and temperature conditions rigorously to ensure reproducibility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard mitigation strategies outlined in safety data sheets for analogous compounds, including:

  • Use of fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact .
  • Immediate first-aid measures (e.g., rinsing exposed skin with water for 15 minutes and consulting a physician) .

Advanced Research Questions

Q. How can the stereochemical stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH gradients (1–13) and temperatures (25–80°C). Monitor enantiomeric excess (ee) via chiral HPLC and correlate degradation kinetics with Arrhenius modeling. ’s crystallographic data can guide structural comparisons to identify vulnerable stereocenters .

Q. What experimental strategies resolve contradictions in the reported pharmacological activity of this compound derivatives?

  • Methodological Answer : Inconsistent bioactivity data may stem from assay variability or off-target effects. Use orthogonal assays (e.g., in vitro enzyme inhibition + cell viability assays) and validate findings with knockout models or competitive binding studies. Longitudinal analysis, as applied in –20’s studies on contradictory outcomes, can contextualize time-dependent effects .

Q. How can computational methods predict the metabolic pathways of this compound, and what in vitro models validate these predictions?

  • Methodological Answer : Employ quantum mechanical (QM) and molecular dynamics (MD) simulations to identify potential metabolic sites (e.g., CYP450-mediated oxidation). Validate predictions using hepatocyte microsomes or organ-on-a-chip systems. Cross-reference with structural analogs, such as those in , to infer regioselectivity .

Q. What ethical considerations arise when designing studies involving this compound, particularly in translational research?

  • Methodological Answer : Adhere to ethical frameworks for data transparency (e.g., FAIR principles) and participant consent, as emphasized in and . For preclinical studies, ensure compliance with animal welfare guidelines (e.g., 3Rs: Replacement, Reduction, Refinement) and disclose conflicts of interest .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer : Implement statistical process control (SPC) charts to track critical quality attributes (CQAs) like ee, yield, and impurity profiles. Use design-of-experiments (DoE) approaches to identify key variables (e.g., catalyst loading, reaction time) and mitigate variability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies of this compound’s bioactivity?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use bootstrapping (as in ) to estimate confidence intervals and assess significance in small-sample studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.